2-Allyl-2-methyl-1,3-propanediol

Descripción

Structural Significance and Functional Group Analysis

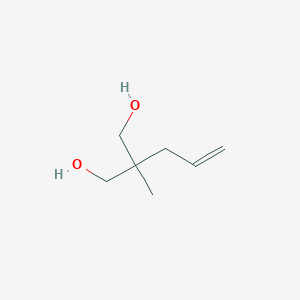

The chemical structure of 2-Allyl-2-methyl-1,3-propanediol, with the formula C₇H₁₄O₂, is central to its utility. chemicalbook.com The molecule is built upon a propane-1,3-diol backbone, a three-carbon chain with two primary hydroxyl (-OH) groups attached to the first and third carbon atoms. wikipedia.org At the central carbon atom (C2), both a methyl (-CH₃) group and an allyl (H₂C=CH-CH₂R) group are attached. chemicalbook.com

This specific arrangement results in a bifunctional molecule with two distinct types of reactive centers:

Two Primary Hydroxyl Groups: The pair of -OH groups are primary, meaning they are attached to a carbon atom that is bonded to only one other carbon atom. These hydroxyl groups are readily available for classic alcohol reactions, most notably esterification. This allows the molecule to act as a diol, a fundamental component in the synthesis of polyesters and polyurethanes. dcc.com.twriverocean.com.tw The branched structure, with its two primary hydroxyls, can increase esterification rates and productivity when compared to other glycols like propylene (B89431) glycol. dcc.com.twriverocean.com.tw

One Allyl Group: The allyl group contains a carbon-carbon double bond, which is a site of unsaturation. This double bond can participate in a variety of addition reactions, particularly polymerization. It allows for the introduction of a reactive handle into a polymer backbone, which can be used for subsequent cross-linking or functionalization, a process often utilized in creating coatings, adhesives, and sealants. dcc.com.twgoogle.com

The combination of these functional groups on a single, relatively compact molecule is of high significance. It enables the creation of polymers that can be first synthesized through reactions involving the hydroxyl groups (like polycondensation) and then modified or cross-linked through reactions at the allyl group's double bond. The methyl group at the central carbon introduces asymmetry and a branched structure, which can disrupt polymer crystallinity, leading to materials with enhanced flexibility and lower viscosity. chemicalbook.commst.edu

Historical Context and Early Research Milestones

While specific early research milestones for this compound are not extensively documented in readily available literature, its development can be understood within the broader context of research on substituted propanediols and functional monomers. The synthesis of related diols, such as 2-methyl-1,3-propanediol (B1210203), has been a subject of industrial chemistry for decades, driven by the demand for new monomers for high-performance polymers. mst.edu

Processes for producing similar diols often involve multi-step syntheses. For instance, the synthesis of 2-methyl-1,3-propanediol can be achieved through the hydroformylation of allyl alcohol, followed by hydrogenation. dcc.com.twgoogle.com Another established route involves reacting acrolein with an aliphatic diol to form a cyclic acetal, which then undergoes hydroformylation and subsequent hydrogenation and hydrolysis. google.com A documented synthesis for this compound involves the reduction of diethyl 2-allyl-2-methylmalonate using a reagent like lithium aluminium tetrahydride. chemicalbook.com

Early investigations into related compounds like 2-methyl-2-propyl-1,3-propanediol (B18018) date back to at least 1950, highlighting a long-standing interest in the synthesis and properties of 2,2-disubstituted-1,3-propanediols. wikipedia.org The study of such molecules has been pivotal in creating a wide range of materials, including polyesters, polyurethanes, coatings, and plasticizers. google.com Research from the early 1990s demonstrated the advantages of using 2-methyl-1,3-propanediol over other diols like neopentyl glycol in polyester (B1180765) coating resins, noting benefits such as reduced crystallinity and improved flexibility in the final product. mst.edu

Broad Research Perspectives and Scope of Investigation

The unique bifunctional nature of this compound opens up a wide array of research and application possibilities, primarily centered on polymer and materials science.

Key areas of investigation include:

Advanced Polymer Architectures: The compound is an ideal candidate for creating complex polymer structures. It can be used as a monomer to synthesize thermoplastic elastomers. For example, it can be used in polycondensation reactions with diacids like glutaric acid to form a soft polyester block, which can then be combined with other polymer blocks to create copolymers with tunable mechanical properties and biodegradability. mdpi.com

Functional Coatings and Resins: In the coatings industry, the allyl group's reactivity is highly valuable. The compound can be incorporated into unsaturated polyester or alkyd resins. dcc.com.tw The hydroxyl groups participate in forming the main polyester chain, while the pendant allyl groups remain available for curing, often through free-radical polymerization, to form a durable, cross-linked network. This is crucial for developing high-performance coatings, adhesives, and composites. google.comyearnintl.com

Modification of Existing Polymers: Researchers are exploring the use of functional diols to modify commodity plastics. For instance, incorporating a branched diol like 2-methyl-1,3-propanediol into polyethylene (B3416737) terephthalate (B1205515) (PET) can alter the polymer's properties, improving dye uptake in fibers and enhancing clarity and toughness in films. chemicalbook.com The structural similarities suggest that this compound could offer similar benefits, with the added advantage of providing a reactive site for further modification.

Synthesis of Specialty Chemicals: Beyond polymerization, the dual functionality allows for its use as an intermediate in multi-step organic synthesis to produce other complex molecules. The hydroxyl and allyl groups can be reacted sequentially and selectively to build sophisticated chemical structures.

The ongoing investigation into this compound and related functional monomers is driven by the continuous demand for materials with tailored properties, such as enhanced flexibility, improved durability, and specific chemical reactivity for advanced applications. epchems.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-prop-2-enylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXSMZLINUIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180138 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-37-7 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Allyl 2 Methyl 1,3 Propanediol

Established Laboratory Synthesis Routes

Reduction of Diethyl 2-Allyl-2-methylmalonate

A primary and effective laboratory-scale synthesis of 2-allyl-2-methyl-1,3-propanediol involves the reduction of diethyl 2-allyl-2-methylmalonate. chemicalbook.com This transformation is typically accomplished using a powerful reducing agent, with lithium aluminum hydride (LAH) being a common choice. chemicalbook.comadichemistry.comslideshare.net

The reaction is generally carried out in an anhydrous non-protic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LAH with water. adichemistry.comorgsyn.org The process involves the dropwise addition of a solution of diethyl 2-allyl-2-methylmalonate in dry ether to a solution of LAH at a controlled temperature, often starting at 0°C and then warming to room temperature. chemicalbook.com The reaction is monitored for completion, typically over several hours. chemicalbook.com

Upon completion, the reaction is carefully quenched, and the desired diol is isolated and purified. A common workup procedure involves the addition of a saturated sodium sulfate (B86663) solution to precipitate aluminum salts, which are then filtered off. chemicalbook.com The organic filtrate is washed, dried, and concentrated. Purification of the crude product is often achieved through flash column chromatography to yield the pure this compound. chemicalbook.com This method has been reported to produce high yields, in the range of 90%. chemicalbook.com

Table 1: Reaction Parameters for the Reduction of Diethyl 2-Allyl-2-methylmalonate

| Parameter | Value |

| Starting Material | Diethyl 2-allyl-2-methylmalonate |

| Reducing Agent | Lithium Aluminum Hydride (LAH) |

| Solvent | Diethyl ether |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 12 hours |

| Reported Yield | 90% |

Data sourced from ChemicalBook. chemicalbook.com

Catalytic Pathways from Acetone (B3395972) and Allyl Alcohol Precursors

Alternative synthetic strategies for this compound have been explored, utilizing more fundamental precursors like acetone and allyl alcohol. One such approach involves a multi-step process that begins with the reaction of acrolein with an aliphatic diol to form a cyclic acetal. google.com This is followed by hydroformylation in the presence of a rhodium complex catalyst and subsequent hydrogenation and hydrolysis to yield a mixture of diols, including 2-methyl-1,3-propanediol (B1210203). google.com

A more direct catalytic route involves the hydroformylation of allyl alcohol. google.com This process, often catalyzed by rhodium complexes, can lead to the formation of 2-methyl-3-hydroxypropanaldehyde, which is then reduced to this compound. google.com The selectivity of the hydroformylation step is crucial and can be influenced by the choice of ligands associated with the rhodium catalyst. google.com

While not a direct synthesis of the title compound, research into the conversion of allyl alcohol to other valuable chemicals highlights the potential of catalytic pathways. For instance, one-pot conversions of allylic alcohols to α-methyl ketones have been demonstrated using iron catalysis. nih.gov Additionally, the synthesis of 1,2,3-triols from allylic hydroperoxides has been achieved using a catalytic amount of osmium tetroxide. researchgate.net These examples underscore the versatility of catalytic methods in transforming allyl functional groups.

Development of Sustainable and Green Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for chemical synthesis. uniroma1.itmdpi.com This includes the use of renewable feedstocks, reducing waste, and employing less hazardous reagents and solvents. uniroma1.it

One avenue for sustainable chemical production is the utilization of biomass-derived resources. latech.edu Glycerol, a byproduct of biodiesel production, can be converted into various C3 chemicals, including allyl alcohol, which serves as a precursor for this compound. latech.edu This approach offers a more sustainable alternative to petroleum-based routes.

Furthermore, the integration of biocatalysis presents a green alternative to traditional chemical methods. For example, the bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid has been achieved using whole cells of Gluconobacter oxydans. rsc.org While this is a downstream application of the diol, it showcases the potential of enzymatic transformations in the broader context of its chemical synthesis and utilization. The principles of green chemistry encourage the exploration of such biocatalytic and chemoenzymatic approaches to minimize environmental impact. uniroma1.itresearchgate.net

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is a significant goal in organic synthesis, ensuring that reactions proceed at the desired functional group and position within a molecule. nih.gov In the context of this compound synthesis, these principles are particularly relevant when dealing with multifunctional precursors.

For instance, in the catalytic pathways from allyl alcohol, regioselective hydroformylation is key to maximizing the yield of the desired branched aldehyde intermediate over its linear isomer. google.com The choice of catalyst and reaction conditions plays a pivotal role in directing this selectivity.

Advanced stereoselective syntheses have also been developed for related 1,3-diol structures. Rhenium-catalyzed stereoselective transposition of allylic alcohols has been reported to produce stereodefined 2-methyl-1,3-syn-diols with excellent diastereoselectivity. nih.gov This highlights the potential for developing highly controlled synthetic methods for complex diols.

Chemoenzymatic methods also offer a powerful tool for achieving high selectivity. Lipase-catalyzed kinetic resolutions have been employed in the synthesis of enantiomerically pure derivatives of 2-methyl-1,3-propanediol, demonstrating the ability of enzymes to differentiate between enantiomers with high precision. researchgate.net Such approaches are crucial for the synthesis of chiral building blocks for natural product synthesis and pharmaceuticals.

Chemical Transformations and Derivatization Strategies of 2 Allyl 2 Methyl 1,3 Propanediol

Reactions Involving the Allyl Moiety

The allyl group of 2-Allyl-2-methyl-1,3-propanediol is a key site for a variety of chemical reactions, including polymerization, hydrogenation, oxidative cleavage, and hydrofunctionalization. These transformations leverage the reactivity of the carbon-carbon double bond to introduce new functionalities and build larger molecular architectures.

Polymerization and Copolymerization Kinetics

The allyl functionality of this compound allows it to act as a monomer in various polymerization reactions. For instance, 3-Allyloxy-1,2-propanediol (B54475), a structurally related compound, can be incorporated into polymer chains through methods like free-radical polymerization and thiol-ene reactions. sigmaaldrich.com The kinetics of these polymerizations are influenced by factors such as monomer concentration, initiator type, and temperature.

In copolymerization, this compound can be introduced to modify the properties of existing polymers. For example, the incorporation of 2-methyl-1,3-propanediol (B1210203) (a saturated analogue) into polyethylene (B3416737) terephthalate (B1205515) (PET) has been studied to assess its impact on processing and properties. tennessee.edu Research has shown that increasing the content of this diol can reduce the rate of crystallinity development during melt spinning. tennessee.edu

Hydrogenation for Saturated Analogues

The double bond of the allyl group can be readily reduced through hydrogenation to yield the corresponding saturated analogue, 2-methyl-2-propyl-1,3-propanediol (B18018). This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting saturated diol has different physical and chemical properties, including increased stability and a lack of the reactive allyl functionality. The synthesis of 2-methyl-1,3-propanediol from allyl alcohol involves a hydroformylation step followed by reduction, which can be preceded by the synthesis of allyl alcohol from glycerol. google.com

Oxidative Cleavage and Ozonolysis

The carbon-carbon double bond of the allyl group is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a common method for this transformation, which involves reacting the alkene with ozone (O₃) followed by a workup step. libretexts.orglibretexts.orgmasterorganicchemistry.com A reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the double bond to yield aldehydes or ketones. masterorganicchemistry.com In the case of this compound, ozonolysis with a reductive workup would be expected to yield formaldehyde (B43269) and a ketone derivative.

An oxidative workup (e.g., using hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.comyoutube.com The general mechanism of ozonolysis proceeds through the formation of an unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. libretexts.org This ozonide is then cleaved during the workup to give the final carbonyl products. libretexts.orgmasterorganicchemistry.com

| Oxidative Cleavage Method | Reagents | Products |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Formaldehyde and a ketone |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Formic acid and a ketone |

| Permanganate Cleavage (Hot, Acidic) | KMnO₄, H₃O⁺, heat | Carbon dioxide and a ketone |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. These reactions can introduce a variety of functional groups, depending on the reagent used. For example, hydroboration-oxidation adds a hydroxyl group to the less substituted carbon of the double bond, following anti-Markovnikov regioselectivity. The hydroboration of allenes, a related class of compounds, can lead to the formation of 2-methyl-1,2-diols. nih.gov

Reactions Involving the Hydroxyl Groups

The two primary hydroxyl groups of this compound are also key sites for chemical modification, particularly for the synthesis of polymeric materials through esterification.

Esterification for Polymeric Precursors

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. When a dicarboxylic acid is used, this reaction can lead to the formation of polyesters. The resulting polyesters can have a range of properties depending on the specific diacid used. For instance, copolyesters have been synthesized from azelaic acid, octanediol, and varying amounts of 2-methyl-1,3-propanediol. researchgate.net

Etherification and Cyclic Derivative Formation

The two primary hydroxyl groups of this compound are amenable to etherification reactions. A particularly notable transformation is the formation of cyclic acetals and ketals through reaction with aldehydes and ketones, respectively. This reaction is typically catalyzed by an acid and proceeds by the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon.

The general mechanism involves the acid-catalyzed reaction of the diol with a carbonyl compound to form a six-membered ring structure known as a 1,3-dioxane (B1201747). organic-chemistry.orglibretexts.orgchegg.com For instance, the reaction of this compound with an aldehyde (R-CHO) or a ketone (R1-CO-R2) in the presence of an acid catalyst like p-toluenesulfonic acid results in the formation of 5-allyl-5-methyl-substituted 1,3-dioxanes. A related reaction involves the formation of a cyclic acetal, 2-vinyl-5-methyl-1,3-dioxane, from the reaction of acrolein with the analogous saturated diol, 2-methyl-1,3-propanediol. google.comgoogle.com This suggests a similar reactivity for this compound.

These cyclic derivatives are often used as protecting groups for the diol functionality or the carbonyl compound. The stability of the resulting 1,3-dioxane ring can be influenced by the substituents on the ring. The formation of such cyclic structures can also be a strategic step in the synthesis of more complex molecules, where the allyl group is reserved for subsequent functionalization.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde (R-CHO) | Acid (e.g., p-TsOH) | 2-Alkyl-5-allyl-5-methyl-1,3-dioxane |

| This compound | Ketone (R1-CO-R2) | Acid (e.g., p-TsOH) | 2,2-Dialkyl-5-allyl-5-methyl-1,3-dioxane |

| This compound | Benzaldehyde | Acid (e.g., H₂SO₄) | 5-Allyl-5-methyl-2-phenyl-1,3-dioxane |

Carbamate (B1207046) Synthesis and Related Derivatives

The hydroxyl groups of this compound can be readily converted into carbamate functional groups. Carbamates are esters of carbamic acid and are of significant interest in the development of pharmaceuticals and agrochemicals. The synthesis of carbamate derivatives of this diol can be achieved through several established methods.

One common approach is the reaction of the diol with an isocyanate. In this reaction, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage. By using two equivalents of an isocyanate, such as methyl isocyanate, a dicarbamate derivative of this compound can be synthesized. The existence of derivatives like this compound Isopropylcarbamate is commercially acknowledged, indicating the feasibility of such transformations.

Another synthetic route involves the use of phosgene (B1210022) or a phosgene equivalent. The diol can be reacted with phosgene to form a bis(chloroformate) intermediate. Subsequent reaction with an amine, such as ammonia (B1221849) or a primary or secondary amine, yields the corresponding dicarbamate. This methodology is analogous to the synthesis of carisoprodol, a dicarbamate of the structurally similar 2-methyl-2-propyl-1,3-propanediol. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| This compound | 2 eq. Methyl Isocyanate | 2-Allyl-2-methylpropane-1,3-diyl bis(methylcarbamate) |

| This compound | 2 eq. Isopropyl Isocyanate | 2-Allyl-2-methylpropane-1,3-diyl bis(isopropylcarbamate) |

| This compound | 1. Phosgene (2 eq.) 2. Ammonia (excess) | 2-Allyl-2-((carbamoyloxy)methyl)-2-methylpropyl carbamate |

Advanced Functionalization for Tailored Properties

The presence of the allyl group in this compound opens up a vast array of possibilities for advanced functionalization, allowing for the precise tailoring of its properties for specific applications. This is particularly valuable in the field of polymer chemistry, where this diol can be incorporated as a monomer to introduce pendant reactive sites along a polymer chain.

One of the most efficient methods for functionalizing the allyl group is the thiol-ene reaction . This "click chemistry" reaction involves the radical-initiated addition of a thiol (R-SH) to the alkene of the allyl group. wikipedia.orgrsc.org The reaction is highly efficient, often proceeds to high yields under mild conditions, and is tolerant of a wide range of functional groups. This allows for the attachment of various moieties, including but not limited to:

Biomolecules: Cysteine-containing peptides or other thiol-modified biomolecules can be conjugated to the allyl group for biomedical applications.

Functional small molecules: Thiols bearing fluorescent dyes, crosslinking agents, or other functional groups can be readily attached.

Surface modification: The thiol-ene reaction can be used to graft polymers containing this compound units onto surfaces to alter their properties.

Furthermore, this compound can serve as a functional comonomer in the synthesis of polymers such as polyesters and polyurethanes. The analogous saturated diol, 2-methyl-1,3-propanediol (MPO), is known to impart desirable properties like flexibility, weatherability, and improved solubility to these polymers. gantrade.comnih.govriverlandtrading.com By incorporating this compound, these advantageous properties can be combined with the ability to perform post-polymerization modification via the pendant allyl groups. This dual functionality is highly sought after for the development of advanced materials with precisely controlled architectures and properties.

| Functionalization Strategy | Reactant/Method | Resulting Functionality | Potential Tailored Property |

| Thiol-Ene Reaction | Thiol-containing molecule (e.g., thioglycerol) | Thioether linkage with appended functional group | Introduction of hydrophilicity, biocompatibility, or other specific functions. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (oxirane) ring | A reactive intermediate for further nucleophilic ring-opening reactions. |

| Polyester (B1180765) Synthesis | Dicarboxylic acids (e.g., adipic acid) | Polyester backbone with pendant allyl groups | Combines the flexibility of MPO-based polyesters with sites for crosslinking or functionalization. |

| Polyurethane Synthesis | Diisocyanates (e.g., MDI, TDI) | Polyurethane backbone with pendant allyl groups | Creates functional polyurethanes that can be further modified for use in coatings, adhesives, and elastomers. |

Applications in Advanced Materials Science and Polymer Chemistry

Monomeric and Co-monomeric Roles in Polymer Synthesis

The dual functionality of 2-Allyl-2-methyl-1,3-propanediol allows it to be incorporated into polymer backbones while retaining a reactive site for further chemical transformations.

In the synthesis of polyurethanes, diols are fundamental building blocks that react with diisocyanates to form the characteristic urethane (B1682113) linkages. google.comresearchgate.netrsc.orgacs.org this compound can serve as a diol monomer, contributing to the polymer chain. The presence of the methyl group on the backbone can influence the polymer's morphology, potentially reducing crystallinity and enhancing flexibility. More significantly, the allyl group introduces a site of unsaturation into the polyurethane backbone. This pendant allyl group does not typically participate in the initial polymerization with isocyanates, thus remaining available for post-polymerization modifications. This could include cross-linking through free-radical mechanisms or functionalization via thiol-ene click chemistry, allowing for the creation of tailored polyurethane networks with specific properties. nih.gov

Hypothetical Formulation of a Polyurethane System Incorporating this compound

| Component | Molar Ratio | Function |

| Isophorone Diisocyanate (IPDI) | 1.0 | Isocyanate Source |

| Polycarbonate Diol (PCDL) | 0.6 | Soft Segment |

| This compound | 0.4 | Chain Extender & Functional Monomer |

| Dibutyltin Dilaurate (DBTDL) | 0.01 | Catalyst |

This table illustrates a hypothetical formulation and does not represent actual experimental data.

Similar to its role in polyurethanes, this compound can be utilized as a diol component in the synthesis of polyesters and polyethers. nih.gov In polyesterification, it can be reacted with dicarboxylic acids or their derivatives to form a polyester (B1180765) backbone with pendant allyl groups. nih.govgoogle.comacs.org These allyl groups can then be used for subsequent reactions to create functional or cross-linked polyesters. The incorporation of this branched, functional diol can disrupt chain packing, leading to polyesters with lower crystallinity and potentially improved solubility in common solvents.

In polyether synthesis, the hydroxyl groups of this compound can initiate the ring-opening polymerization of epoxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide, to produce polyether polyols with pendant allyl functionalities. These functional polyether polyols can then be used as soft segments in the production of polyurethanes or other advanced copolymers.

The allyl group in this compound is a key feature for its use in the formation of cross-linked thermosets. Allyl monomers are known to participate in free-radical polymerization, although often with lower reactivity than vinyl monomers. researchgate.net This differential reactivity can be advantageous. For instance, in a system with other monomers like acrylates or methacrylates, the initial polymerization might primarily involve the more reactive species, with the allyl groups of the incorporated this compound remaining largely unreacted. google.commdpi.com These preserved allyl groups can then be cured in a secondary step, through the application of heat or a suitable initiator, to form a cross-linked network. google.commdpi.comusm.eduresearchgate.netresearchgate.net This two-stage curing process can be beneficial in applications where controlled curing and final network properties are critical. The resulting cross-linked structure is expected to enhance the thermal stability and mechanical properties of the final thermoset material.

Advanced Analytical and Spectroscopic Characterization of 2 Allyl 2 Methyl 1,3 Propanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Allyl-2-methyl-1,3-propanediol, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the presence of all key structural motifs. In a synthesis of this compound, the following ¹H NMR data was reported in deuterated chloroform (B151607) (CDCl₃) at 200 MHz. chemicalbook.com The spectrum is characterized by a multiplet for the vinyl proton at δ 5.92-5.71 ppm. chemicalbook.com The terminal vinyl protons appear as a doublet at δ 5.11 ppm and a multiplet between δ 5.09-5.01 ppm. chemicalbook.com The four protons of the two hydroxymethyl groups (CH₂OH) resonate as a singlet at δ 3.45 ppm, while the two protons of the hydroxyl groups themselves present as a broad singlet at δ 2.85 ppm. chemicalbook.com The allylic protons (CH₂) are observed as a doublet at δ 2.08 ppm, and the methyl group (CH₃) protons appear as a singlet at δ 0.81 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the distinct carbon environments. For this compound in CDCl₃ at 50 MHz, the following chemical shifts were observed: The vinyl carbons are found at δ 134.3 and 118.0 ppm. chemicalbook.com The carbon of the hydroxymethyl groups (CH₂OH) gives a signal at δ 69.9 ppm. chemicalbook.com The quaternary carbon, the allylic carbon, and the methyl carbon are assigned to the signals at δ 39.4, 38.8, and 18.6 ppm, respectively. chemicalbook.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.92-5.71 | m | -CH=CH₂ |

| ¹H | 5.11 | d | -CH=CH₂ (terminal) |

| ¹H | 5.09-5.01 | m | -CH=CH₂ (terminal) |

| ¹H | 3.45 | s | -CH₂OH |

| ¹H | 2.85 | br s | -OH |

| ¹H | 2.08 | d | Allyl -CH₂- |

| ¹H | 0.81 | s | -CH₃ |

| ¹³C | 134.3 | - | -CH=CH₂ |

| ¹³C | 118.0 | - | -CH=CH₂ |

| ¹³C | 69.9 | - | -CH₂OH |

| ¹³C | 39.4 | - | Quaternary C |

| ¹³C | 38.8 | - | Allyl -CH₂- |

| ¹³C | 18.6 | - | -CH₃ |

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., HRMS, ESI)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS with Electrospray Ionization (ESI) is a powerful tool for the accurate mass determination of the compound. For the sodium adduct of this compound ([M+Na]⁺), the calculated exact mass is 153.0892 m/z. chemicalbook.com Experimental findings from HRMS analysis show a measured mass of 153.0897 m/z, which is in excellent agreement with the calculated value, thus confirming the elemental formula C₇H₁₄O₂. chemicalbook.com This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Calculated m/z | Found m/z | Elemental Formula |

|---|---|---|---|

| [M+Na]⁺ | 153.0892 | 153.0897 | C₇H₁₄O₂Na |

Chromatographic Methods for Separation and Quantification (e.g., GC, HPLC, TLC)

Chromatographic techniques are vital for the separation of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): For the analysis of aliphatic diols, gas chromatography is a commonly employed technique. nih.gov Given the polar nature of the two hydroxyl groups in this compound, column selection is critical. A polar column, such as one with a modified polyethylene (B3416737) glycol phase (e.g., SPB-1000), can be effective in separating various diols. sigmaaldrich.com Alternatively, a non-polar column like one with a poly(dimethylsiloxane) phase (e.g., Equity-1) can also be used, which may reduce retention times and peak tailing associated with strong interactions of the hydroxyl groups with the stationary phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of polar compounds like diols. Due to the high polarity and lack of a strong UV chromophore, direct analysis by reversed-phase HPLC with UV detection can be challenging. However, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for such compounds. quora.com HILIC columns, including those with diol-functionalized stationary phases, can provide good retention and separation of polar analytes using mobile phases with a high concentration of an organic solvent. hawach.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions involving this compound. In a documented synthesis, the purification of the compound was monitored by TLC using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:3) as the mobile phase, where the compound exhibited a retention factor (Rƒ) of 0.2. chemicalbook.com For visualization of diols on a TLC plate, specific staining reagents like a vanillin (B372448) solution can be used, which often produce a distinct color for different diols. oup.com

| Technique | Stationary Phase | Mobile Phase | Retention Factor (Rƒ) |

|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate/Hexane (1:3) | 0.2 chemicalbook.com |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and allyl groups. A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups, indicative of hydrogen bonding. The C-H stretching vibrations of the alkyl and vinyl groups would appear in the 3100-2850 cm⁻¹ region. The C=C stretching vibration of the allyl group is anticipated to produce a peak around 1640 cm⁻¹. Other significant absorptions would include C-O stretching vibrations in the 1050-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for the non-polar C=C bond. The Raman spectrum is expected to show a strong band for the C=C stretching vibration of the allyl group around 1645 cm⁻¹. The sp² C-H stretching of the vinyl group would be observed above 3000 cm⁻¹. nih.gov The various C-C stretching and CH₂/CH₃ bending and rocking vibrations will contribute to a complex fingerprint region below 1500 cm⁻¹.

| Technique | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| IR | 3600-3200 | O-H Stretch (broad) |

| IR/Raman | 3100-3000 | Vinyl C-H Stretch |

| IR/Raman | 3000-2850 | Alkyl C-H Stretch |

| IR/Raman | ~1640 | C=C Stretch |

| IR | ~1460 | CH₂/CH₃ Bend |

| IR | ~1050 | C-O Stretch |

Theoretical and Computational Investigations of 2 Allyl 2 Methyl 1,3 Propanediol and Its Polymer Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For 2-allyl-2-methyl-1,3-propanediol, these calculations can provide critical insights into its behavior as a monomer.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield key electronic parameters.

While direct DFT data for this compound is scarce, we can infer its likely characteristics. The presence of the electron-donating methyl group and the π-system of the allyl group would influence the electron density distribution across the molecule. DFT calculations on allyl-containing palladium complexes have shown that the allyl group's electronic properties can be significantly influenced by its coordination environment, which suggests that its reactivity in polymerization can be tuned. researchgate.netnih.gov

A hypothetical DFT study on this compound could yield the following data:

| Calculated Property | Hypothetical Value/Description | Significance |

| Dipole Moment | Moderate | Influences intermolecular interactions and solubility. |

| Electron Density Map | High density around hydroxyl and allyl groups | Indicates regions susceptible to electrophilic or nucleophilic attack. |

| Atomic Charges | Negative charge on oxygen atoms, variable on allyl carbons | Predicts sites for coordination and reaction. |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the allyl group's π-bond, making it susceptible to electrophilic attack, a key step in certain polymerization reactions. The LUMO would be associated with the σ* orbitals of the C-O bonds in the propanediol (B1597323) backbone. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

| Orbital | Likely Localization | Implication for Reactivity |

| HOMO | Allyl group π-system | Site for electrophilic attack, radical addition. |

| LUMO | C-O σ* orbitals | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate reactivity, allowing for controlled polymerization. |

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds. Its conformational landscape, which describes the relative energies of its different spatial arrangements, is critical for understanding its physical properties and how it packs in a polymer chain. Molecular dynamics (MD) simulations can map this landscape by simulating the atomic motions over time.

A detailed MD study on the parent molecule, 1,3-propanediol (B51772), revealed a complex conformational equilibrium in an aqueous environment. nih.gov It was found that conformations without intramolecular hydrogen bonds were predominant, and the lifetimes of individual conformations were on the picosecond timescale. nih.gov For this compound, the bulky allyl and methyl groups would introduce steric constraints, likely altering the conformational preferences compared to the unsubstituted 1,3-propanediol.

An MD simulation of this compound would aim to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the monomer's behavior in solution and in the bulk state prior to polymerization.

Computational Studies on Polymerization Mechanisms and Polymer Properties

Computational chemistry offers powerful tools to investigate the mechanisms of polymerization and to predict the properties of the resulting polymers. For polymers derived from this compound, such as polycarbonates or polyesters, computational models can simulate the chain growth process and predict key material characteristics.

Modeling of polycarbonate polymerization, for instance, has been successfully used to understand the influence of reaction conditions on the polymer's molecular weight and structure. researchgate.netxdhg.com.cn These models often combine quantum chemical calculations of reaction steps with larger-scale simulations of the growing polymer chain. The presence of the allyl group in this compound offers a site for secondary reactions or cross-linking, which could be explicitly modeled to understand how it affects the final polymer network.

Structure-Property Relationship Predictions

A primary goal of computational materials science is to predict the macroscopic properties of a material from its chemical structure. For polymers of this compound, computational models can establish crucial structure-property relationships.

By simulating the behavior of polymer chains, it is possible to predict properties such as:

Glass Transition Temperature (Tg): Molecular dynamics simulations can predict the Tg, a key parameter for determining the service temperature of an amorphous polymer. aps.org

Mechanical Properties: Coarse-grained models and other simulation techniques can estimate mechanical properties like modulus and strength. aps.orgtandfonline.com

Thermal Stability: Computational methods can assess the thermal degradation pathways of the polymer.

The specific architecture of a polymer derived from this compound, including the presence of the side allyl groups, would be expected to significantly influence these properties. For example, the allyl groups could be used for post-polymerization modification, leading to materials with tailored properties. Computational studies can guide these modifications by predicting their impact on the final material's performance.

Future Outlook and Emerging Research Frontiers for 2 Allyl 2 Methyl 1,3 Propanediol

Bio-based Feedstocks and Sustainable Production Pathways

The future of chemical manufacturing is intrinsically linked to the adoption of sustainable practices, with a strong emphasis on the use of renewable feedstocks. For 2-Allyl-2-methyl-1,3-propanediol, the development of bio-based production routes is a key area of future research.

A known synthesis for this compound involves the reduction of diethyl 2-allyl-2-methylmalonate. chemicalbook.com The sustainability of this pathway would depend on the ability to source the malonate precursor from bio-based materials.

Furthermore, research into related compounds provides a blueprint for potential sustainable pathways. For instance, patents have been filed for the synthesis of 2-methyl-1,3-propanediol (B1210203) (MPO) from allyl alcohol, which itself can be derived from the dehydration of glycerol, a byproduct of biodiesel production. google.comgoogle.comdcc.com.tw This suggests a plausible and environmentally conscious route for producing the allyl-functionalized counterpart. The production of bio-based 1,3-propanediol (B51772) (Bio-PDO) from corn-derived glucose is already an established industrial process, highlighting the feasibility of fermentation-based routes for propanediols. researchgate.netntnu.no

Table 1: Potential Bio-based Production Strategies for Propanediols

| Precursor | Bio-based Source | Target Propanediol (B1597323) | Potential Production Method |

| Diethyl 2-allyl-2-methylmalonate | Fermentation of biomass | This compound | Chemical Reduction chemicalbook.com |

| Allyl Alcohol | Dehydration of Glycerol (from biodiesel) | 2-Methyl-1,3-propanediol (and potentially this compound) | Hydroformylation and Hydrogenation google.comgoogle.comdcc.com.tw |

| Glucose | Corn, Sugarcane | 1,3-Propanediol | Fermentation researchgate.netntnu.no |

Integration into High-Performance Specialty Polymers

The presence of both hydroxyl and allyl groups in this compound makes it a promising candidate for the synthesis of high-performance specialty polymers. The hydroxyl groups can participate in condensation polymerization to form polyesters and polyurethanes, while the allyl group offers a site for further modification or cross-linking.

The related compound, MPO, is already widely used in the production of unsaturated and saturated polyester (B1180765) resins, as well as polyurethanes, imparting flexibility, durability, and improved weather resistance. dcc.com.twrelicchemicals.ingantrade.com The introduction of an allyl group in this compound could enable the creation of polymers with enhanced properties. For example, the allyl group can be utilized in free-radical polymerization or thiol-ene reactions, allowing for the creation of cross-linked networks that could improve the mechanical strength and thermal stability of materials. sigmaaldrich.com

Research on other functionalized propanediols, such as 3-allyloxy-1,2-propanediol (B54475), has shown their utility in creating polymer-grafted nanoparticles for applications like targeted drug delivery. sigmaaldrich.com This points to a potential research direction for this compound in advanced materials.

Table 2: Potential Polymer Applications and Benefits

| Polymer Type | Role of this compound | Potential Benefits |

| Polyesters | Monomer | Increased flexibility, weatherability, and a site for cross-linking. |

| Polyurethanes | Chain extender, cross-linker | Enhanced durability, mechanical properties, and adhesion. dcc.com.twrelicchemicals.in |

| Specialty Resins | Functional monomer | Creation of materials with tailored properties through post-polymerization modification of the allyl group. |

Novel Biomedical and Pharmaceutical Intermediate Roles

Currently, the primary documented application of this compound is as an intermediate in the synthesis of Meprobamate and its metabolites. srdpharma.com Meprobamate is a tranquilizer used to treat anxiety. sigmaaldrich.com The existing role of this compound as a pharmaceutical intermediate suggests a clear avenue for future research in developing more efficient and sustainable synthesis routes for this and other related drugs.

The biocompatibility of related propanediols opens up possibilities for novel biomedical applications. For instance, 1,3-propanediol is used in cosmetics and personal care products. dupont.ca The allyl functionality of this compound could be leveraged to attach it to other molecules, potentially for creating new drug delivery systems or biocompatible materials. Research on 3-allyloxy-1,2-propanediol has demonstrated its use in synthesizing nano-adsorbents for targeted drug delivery. sigmaaldrich.com This suggests that with further research, this compound could find applications beyond its current role as a simple intermediate.

Environmental Impact and Lifecycle Assessment in Material Applications

A comprehensive understanding of the environmental footprint of this compound will be crucial for its future applications. While specific lifecycle assessment (LCA) data for this compound is not available, studies on related propanediols provide valuable insights.

LCAs of bio-based 1,3-propanediol (PDO) have shown significant reductions in nonrenewable energy consumption and greenhouse gas emissions compared to its petrochemical-based counterpart. researchgate.netacs.orgresearchgate.net However, bio-based production does have its own environmental considerations, such as land and water use for feedstock cultivation. acs.org

Studies on 2-methyl-1,3-propanediol (MPO) indicate that it is inherently biodegradable and has a low potential for bioaccumulation. nih.gov Toxicological studies have shown MPO to have low toxicity. nih.gov Given the structural similarities, it is plausible that this compound would exhibit a similar, favorable environmental and toxicological profile. However, dedicated studies are necessary to confirm this.

Table 3: Comparative Environmental and Toxicological Profile of Related Propanediols

| Compound | Production Route | Key Environmental Considerations | Biodegradability |

| 1,3-Propanediol (Bio-PDO) | Fermentation of corn glucose | Lower nonrenewable energy use and GHG emissions vs. fossil-based; requires land and water for corn cultivation. researchgate.netacs.org | Readily biodegradable. dupont.ca |

| 2-Methyl-1,3-propanediol (MPO) | Petrochemical | Energy consumption and emissions associated with chemical synthesis. globallcadataaccess.org | Inherently biodegradable. nih.gov |

| This compound | Not commercially established | Likely dependent on the sustainability of the chosen synthesis pathway. | Data not available; likely biodegradable based on structural similarity to MPO. |

Future research should focus on conducting a full cradle-to-gate and cradle-to-grave LCA for this compound, particularly for its potential applications in polymers and other materials. This will be essential for validating its environmental credentials and ensuring its role in a sustainable future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.